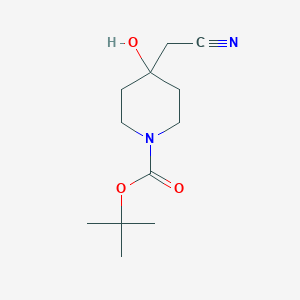

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, a hydroxyl group, and a carboxylate group attached to the piperidine ring. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and cyanomethyl reagents.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The cyanomethyl group can be reduced to form an amine derivative.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include alkyl halides, aryl halides, and organometallic reagents.

Major Products

Oxidation Products: Ketone or aldehyde derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various alkyl or aryl-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The cyanomethyl and hydroxyl groups may play a role in binding to the target site, while the tert-butyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the cyanomethyl group.

4-(Cyanomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group.

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate: Lacks the hydroxyl group.

Uniqueness

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of all three functional groups: tert-butyl, cyanomethyl, and hydroxyl. This combination of functional groups provides a distinct chemical reactivity and potential biological activity that sets it apart from similar compounds.

Biological Activity

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

The compound features a tert-butyl group, a cyanomethyl group, and a hydroxypiperidine structure, which contribute to its diverse reactivity and potential interactions with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The functional groups present in the compound may facilitate binding to molecular targets, influencing various biochemical pathways.

- Enzyme Interaction: The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways related to inflammation, pain, and other physiological processes .

- Receptor Binding: The structural components allow for potential interactions with neurotransmitter receptors, which could be leveraged for therapeutic effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Anti-inflammatory Properties: Preliminary studies suggest that the compound could reduce inflammatory responses in cellular models by modulating cytokine production.

- Analgesic Effects: Its potential analgesic properties are under investigation, particularly in pain models where inflammation plays a critical role.

- Antimicrobial Activity: There are indications that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies and Experimental Findings

- In Vitro Studies:

-

Animal Models:

- In vivo experiments using rodent models showed that administration of this compound resulted in decreased tumor formation in chemically induced cancer models. The compound's ability to inhibit tumor growth was linked to its effects on metabolic pathways associated with cell proliferation and apoptosis .

- Mechanistic Insights:

Data Tables

Properties

IUPAC Name |

tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWMUDUIUQIEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648619 | |

| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774609-73-3 | |

| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.